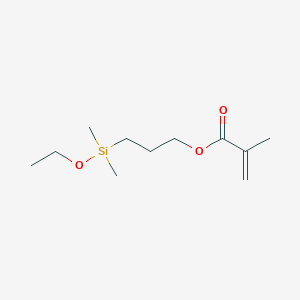

3-(Ethoxydimethylsilyl)propyl methacrylate

Beschreibung

BenchChem offers high-quality 3-(Ethoxydimethylsilyl)propyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Ethoxydimethylsilyl)propyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-[ethoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3Si/c1-6-14-15(4,5)9-7-8-13-11(12)10(2)3/h2,6-9H2,1,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOZORWBKQSQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)CCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374821 | |

| Record name | 3-(Ethoxydimethylsilyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13731-98-1 | |

| Record name | 3-(Ethoxydimethylsilyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Ethoxydimethylsilyl)propyl Methacrylate (stabilized with BHT) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the properties of 3-(Ethoxydimethylsilyl)propyl methacrylate

An In-depth Technical Guide to 3-(Ethoxydimethylsilyl)propyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual-Functionality of a Versatile Monomer

3-(Ethoxydimethylsilyl)propyl methacrylate is a bifunctional organosilicon compound that holds a unique position at the interface of organic and inorganic chemistry. Its molecular architecture, featuring a polymerizable methacrylate group and a hydrolyzable ethoxysilyl group, makes it an indispensable tool for material scientists and drug development professionals. This guide provides a comprehensive overview of its properties, mechanisms of action, and applications, with a focus on leveraging its capabilities in a research and development setting.

The primary utility of this molecule lies in its capacity to act as a molecular bridge, or "coupling agent," covalently bonding organic polymers to inorganic substrates.[1] This function is critical for creating composite materials with enhanced mechanical strength, adhesion, and chemical resistance.[1] Furthermore, its methacrylate functionality allows it to act as a monomer or co-monomer in polymerization reactions, enabling the synthesis of advanced polymers and hydrogels with tailored properties for applications ranging from sophisticated coatings to controlled-release drug delivery systems.[2][3]

Core Physicochemical Properties

A thorough understanding of the fundamental properties of 3-(Ethoxydimethylsilyl)propyl methacrylate is essential for its effective application. The data presented below has been consolidated from various chemical and safety data sheets.

| Property | Value | Reference(s) |

| CAS Number | 13731-98-1 | [4] |

| Molecular Formula | C₁₁H₂₂O₃Si | [5][6] |

| Molecular Weight | 230.38 g/mol | [5] |

| Appearance | Colorless to almost colorless clear liquid | |

| Purity | >95.0% (GC) | |

| Synonyms | (3-Methacryloyloxy)propyldimethylethoxysilane, Methacrylic Acid 3-(Ethoxydimethylsilyl)propyl Ester | [5] |

| Density | ~0.94 g/cm³ at 20°C | |

| Flash Point | 92 °C | [7] |

| Boiling Point | Not consistently reported; related silanes have high boiling points | [8] |

| Refractive Index | Not specified; similar silane methacrylates are ~1.43 | [2] |

| Solubility | Reacts with water; soluble in common organic solvents like ethanol | [5][9] |

| Sensitivity | Moisture and heat sensitive | [5] |

Molecular Structure and Key Reactive Centers

The versatility of 3-(Ethoxydimethylsilyl)propyl methacrylate stems from its two distinct reactive centers, which allow for orthogonal chemical transformations.

Caption: Molecular structure of 3-(Ethoxydimethylsilyl)propyl methacrylate.

-

The Ethoxydimethylsilyl Group: This is the inorganic-reactive site. The ethoxy (Si-O-C₂H₅) bond is susceptible to hydrolysis, particularly under acidic or basic conditions, to form a reactive silanol (Si-OH) group. This silanol can then condense with other silanols or with hydroxyl groups on inorganic surfaces (like glass, silica, or metal oxides) to form stable siloxane (Si-O-Si) or metalloxane (Si-O-Metal) bonds.

-

The Methacrylate Group: This is the organic-reactive site. The carbon-carbon double bond is readily polymerized via free-radical mechanisms, allowing the molecule to be incorporated into a wide range of polymer chains, including acrylates, methacrylates, and styrenics.[2]

Core Mechanisms of Action

Hydrolysis and Condensation Pathway

The efficacy of this molecule as a coupling agent is governed by a two-step hydrolysis and condensation process. Understanding and controlling this pathway is critical for achieving robust surface modification. The reaction rates are highly dependent on pH.[10][11]

-

Hydrolysis: The reaction is slowest at a neutral pH of ~7.0. The rate increases significantly in both acidic and basic environments, which catalyze the cleavage of the Si-O-C bond.[11]

-

Condensation: The subsequent condensation of silanol groups is slowest at a pH of ~4.0.[11] This provides a strategic window for researchers: by adjusting the pH to ~4, one can promote hydrolysis while minimizing premature self-condensation in solution, allowing the silanols maximum opportunity to bond with a target surface.

Caption: Hydrolysis and condensation workflow for surface modification.

Free-Radical Polymerization

The methacrylate group can be readily polymerized using standard free-radical polymerization techniques. This can be initiated thermally or photochemically using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. This allows the molecule to be either grafted from a surface that it has bonded to, or to be co-polymerized with other monomers to form a functional polymer that can subsequently bond to a surface.

Experimental Protocols and Applications

This section provides actionable methodologies for utilizing 3-(Ethoxydimethylsilyl)propyl methacrylate in a laboratory setting.

Protocol 1: Surface Functionalization of Glass or Silica Substrates

This protocol is foundational for applications requiring the adhesion of a polymer film or hydrogel to a glass or silica surface, such as in microfluidics, cell culture, or biosensor development. The procedure is adapted from established methods for similar silane coupling agents.[9]

Objective: To covalently attach a polymerizable methacrylate group to a glass or silica surface.

Materials:

-

Glass slides or silica nanoparticles

-

3-(Ethoxydimethylsilyl)propyl methacrylate

-

Ethanol (anhydrous)

-

Glacial acetic acid

-

Deionized water

-

Strong soap or piranha solution (for cleaning)

-

Drying oven

Methodology:

-

Substrate Cleaning (Critical Step): Thoroughly clean the glass/silica surface to ensure a high density of surface hydroxyl (-OH) groups.

-

For robust cleaning, sonicate slides in a strong soap solution, rinse extensively with deionized water, and dry in an oven at 110°C.

-

For advanced applications, use an oxygen plasma cleaner or piranha solution (H₂SO₄/H₂O₂ mixture; extreme caution required ).

-

-

Preparation of Silanization Solution: The causality behind this step is to pre-hydrolyze the ethoxy groups to silanols in a controlled manner.

-

In a fume hood, prepare a 95% ethanol / 5% water solution (v/v). For example, 95 mL ethanol and 5 mL deionized water.

-

Adjust the pH of this solution to ~4.5 by adding a few drops of glacial acetic acid. This optimizes hydrolysis while minimizing self-condensation.[11]

-

Add 3-(Ethoxydimethylsilyl)propyl methacrylate to the acidified ethanol-water to a final concentration of 1-2% (v/v). Stir the solution for 5-10 minutes to allow for hydrolysis to begin.

-

-

Surface Treatment:

-

Immerse the cleaned and dried substrates in the silanization solution.

-

Allow the reaction to proceed for 2-5 minutes at room temperature. Longer times are generally not beneficial and may lead to multilayers.

-

Remove the substrates and rinse them thoroughly with fresh ethanol to remove any unreacted silane.

-

-

Curing:

-

Dry the coated substrates in an oven at 110°C for 10-15 minutes. This step drives the condensation reaction, forming stable covalent bonds between the silanol groups and the substrate surface.

-

-

Validation: The surface is now functionalized and ready for subsequent polymerization steps. Successful functionalization can be confirmed by measuring the water contact angle (the surface will become more hydrophobic).

Application in Drug Development: Synthesis of Hybrid Hydrogels

Hydrogels are critical materials in drug delivery due to their biocompatibility and high water content.[12] Incorporating 3-(Ethoxydimethylsilyl)propyl methacrylate can produce hybrid hydrogels with improved mechanical properties or the ability to adhere to inorganic components.

Workflow: Creating an Adherent, Drug-Eluting Hydrogel

Caption: Workflow for synthesizing a surface-adherent drug delivery hydrogel.

This workflow demonstrates how the initial surface functionalization enables the creation of a device where a drug-loaded hydrogel is permanently attached to a substrate. The methacrylate groups introduced onto the surface in Protocol 1 participate in the UV-initiated polymerization of the hydrogel precursors (e.g., HEMA, a common hydrogel monomer), resulting in a seamless, covalent interface.[12] Such systems are valuable for applications like drug-eluting coatings on medical implants or as stationary phases in organ-on-a-chip devices.

Characterization Techniques

Validating the successful application of 3-(Ethoxydimethylsilyl)propyl methacrylate requires a suite of analytical techniques.

| Stage of Use | Technique | Purpose |

| Monomer Analysis | Gas Chromatography (GC) | Assess purity. |

| NMR Spectroscopy (¹H, ¹³C, ²⁹Si) | Confirm molecular structure. | |

| FTIR Spectroscopy | Identify characteristic functional groups (C=O at ~1720 cm⁻¹, C=C at ~1640 cm⁻¹, Si-O-C at ~1080 cm⁻¹). | |

| Surface Modification | Contact Angle Goniometry | Confirm change in surface energy (hydrophobicity) after silanization. |

| X-ray Photoelectron Spectroscopy (XPS) | Detect the presence of silicon and carbon on the substrate surface, confirming covalent attachment. | |

| Hybrid Polymer Analysis | FTIR Spectroscopy | Confirm incorporation of the silane into the polymer matrix. |

| Thermogravimetric Analysis (TGA) | Evaluate the thermal stability and inorganic content of the hybrid material. | |

| Scanning/Transmission Electron Microscopy (SEM/TEM) | Visualize the morphology and the interface between organic and inorganic phases.[13] |

Safety and Handling

As a reactive chemical, proper handling is paramount to ensure laboratory safety.

-

Hazards: Combustible liquid. Causes skin irritation and serious eye irritation.[14] May cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.[7] Avoid contact with skin, eyes, and clothing.[14] The material is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) for applications requiring the highest purity and reactivity.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place. Refrigeration (0-10°C) is often recommended. Keep away from moisture to prevent premature hydrolysis.

Conclusion

3-(Ethoxydimethylsilyl)propyl methacrylate is a powerful and versatile molecule that serves as a critical enabling technology in materials science and drug development. Its dual-functional nature allows for the rational design of a wide array of organic-inorganic hybrid materials. By understanding its core chemical principles—namely, the pH-dependent hydrolysis and condensation of the silyl group and the free-radical polymerization of the methacrylate group—researchers can precisely control surface properties, enhance material performance, and engineer sophisticated drug delivery systems. The protocols and workflows described herein provide a solid foundation for harnessing the full potential of this unique chemical entity.

References

-

BLD Pharmatech. (n.d.). 3-(Ethoxydimethylsilyl)propyl Methacrylate (stabilized with BHT). Retrieved from [Link][5]

-

PubChem. (n.d.). 3-(Ethoxydimethylsilyl)propyl Methacrylate (stabilized with BHT). National Center for Biotechnology Information. Retrieved from [Link][6]

-

Mark, J. E., & Son, D. Y. (1994). In situ polymerization of tetraethoxysilane in poly(methyl methacrylate): morphology and dynamic mechanical properties. Polymer Engineering & Science, 34(24), 1841-1848. Retrieved from [Link][13]

-

Du, Y., et al. (2011). Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. Journal of Applied Polymer Science, 121(4), 2351-2357. Retrieved from [Link][10]

-

Karadag, E., et al. (2021). Synthesis, Characterization and Biomedical Applications of p(HEMA-co-APTMACI) Hydrogels Crosslinked with Modified Silica Nanoparticles. Biointerface Research in Applied Chemistry, 12(3), 3664-3680. Retrieved from [Link][12]

-

Cilurzo, F., et al. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Expert Opinion on Drug Delivery, 11(7), 1107-1121. Retrieved from [Link][3]

-

American Elements. (n.d.). 3-(Ethoxydimethylsilyl)propyl Methacrylate (stabilized with BHT). Retrieved from [Link][4]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-(Trimethoxysilyl)propyl methacrylate 98 2530-85-0 [sigmaaldrich.com]

- 3. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. materials.alfachemic.com [materials.alfachemic.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 3-(Ethoxydimethylsilyl)propyl Methacrylate (stabilized with BHT) | C11H22O3Si | CID 2759528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(Ethoxydimethylsilyl)propyl Methacrylate | 13731-98-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 3-AMINOPROPYLDIMETHYLETHOXYSILANE | 18306-79-1 [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. cpsm.kpi.ua [cpsm.kpi.ua]

- 14. aksci.com [aksci.com]

An In-Depth Technical Guide to the Synthesis of 3-(Ethoxydimethylsilyl)propyl Methacrylate

This guide provides a comprehensive overview of the synthesis, characterization, and applications of 3-(Ethoxydimethylsilyl)propyl methacrylate, a vital silane coupling agent. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical principles and practical methodologies for the successful synthesis of this versatile compound.

Introduction: The Significance of Silane Coupling Agents

3-(Ethoxydimethylsilyl)propyl methacrylate is a member of the organosilane family, specifically classified as a silane coupling agent. These bifunctional molecules act as molecular bridges between inorganic substrates (like glass, silica, and metal oxides) and organic polymers.[1] This bridging capability is crucial for developing high-performance composite materials with enhanced adhesion, mechanical strength, and durability. The methacrylate functionality allows for co-polymerization with a wide range of organic monomers, while the ethoxysilyl group enables covalent bonding to inorganic surfaces through hydrolysis and condensation reactions.

The Synthetic Pathway: Hydrosilylation

The primary and most efficient method for synthesizing 3-(Ethoxydimethylsilyl)propyl methacrylate is the platinum-catalyzed hydrosilylation of allyl methacrylate with ethoxydimethylsilane. This addition reaction involves the attachment of the silicon-hydrogen bond of the silane across the carbon-carbon double bond of the allyl group.[2]

Reaction Mechanism

The hydrosilylation reaction is typically catalyzed by platinum complexes, with Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being a highly effective and widely used option.[2][3] The generally accepted Chalk-Harrod mechanism provides a framework for understanding this catalytic cycle.

Caption: A simplified representation of the Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

The catalytic cycle involves:

-

Oxidative Addition: The hydrosilane adds to the platinum(0) center, forming a platinum(II) hydride complex.

-

Olefin Coordination: The allyl methacrylate coordinates to the platinum center.

-

Migratory Insertion: The olefin inserts into the platinum-hydrogen bond. This step is regioselective, with the silicon atom predominantly adding to the terminal carbon of the double bond (anti-Markovnikov addition) to yield the desired linear product.

-

Reductive Elimination: The desired silylated product is eliminated from the platinum center, regenerating the active platinum(0) catalyst.

Experimental Protocol: A Representative Synthesis

The following is a detailed, step-by-step methodology for the synthesis of 3-(Ethoxydimethylsilyl)propyl methacrylate. This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Allyl Methacrylate | Starting material |

| Ethoxydimethylsilane | Starting material |

| Karstedt's Catalyst (in xylene) | Catalyst |

| Toluene (anhydrous) | Solvent |

| BHT (Butylated hydroxytoluene) | Inhibitor |

| Three-neck round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss |

| Addition funnel | For controlled addition of reagents |

| Magnetic stirrer and stir bar | For mixing |

| Inert gas supply (Nitrogen or Argon) | To maintain an inert atmosphere |

| Heating mantle | For temperature control |

| Vacuum distillation setup | For purification |

Step-by-Step Procedure

-

Reaction Setup: A three-neck round-bottom flask is equipped with a reflux condenser, an addition funnel, a magnetic stir bar, and an inert gas inlet. The entire apparatus should be thoroughly dried to prevent hydrolysis of the silane.

-

Inert Atmosphere: The system is purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture. A continuous positive pressure of the inert gas should be maintained throughout the reaction.

-

Charging the Reactor: The flask is charged with allyl methacrylate and a small amount of an inhibitor like BHT to prevent premature polymerization of the methacrylate group. Anhydrous toluene is added as a solvent.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst solution is added to the stirred reaction mixture.

-

Addition of Silane: Ethoxydimethylsilane is added dropwise to the reaction mixture from the addition funnel over a period of time. The reaction is often exothermic, and the addition rate should be controlled to maintain a steady reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹) from the ethoxydimethylsilane.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to separate the desired 3-(Ethoxydimethylsilyl)propyl methacrylate from unreacted starting materials and the catalyst.

Caption: A general workflow for the synthesis of 3-(Ethoxydimethylsilyl)propyl methacrylate.

Characterization of the Product

The successful synthesis of 3-(Ethoxydimethylsilyl)propyl methacrylate can be confirmed through various analytical techniques.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the different proton environments in the molecule. Expected signals include those for the vinyl protons of the methacrylate group, the methyl protons on the silicon, the ethoxy group protons, and the propyl chain protons.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum is a powerful tool for confirming the presence of key functional groups. The spectrum should show the disappearance of the Si-H stretching band from the starting silane and the presence of characteristic bands for the C=O of the ester, the C=C of the methacrylate, and the Si-O-C of the ethoxy group.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) (approximate) | Expected FTIR Wavenumber (cm⁻¹) (approximate) |

| Si-CH₃ | 0.1 - 0.2 | - |

| Si-CH₂- | 0.5 - 0.7 | - |

| -CH₂- (propyl) | 1.6 - 1.8 | - |

| -O-CH₂- (propyl) | 4.0 - 4.2 | - |

| =C(CH₃)- | 1.9 - 2.0 | - |

| =CH₂ | 5.5 - 5.6 and 6.0 - 6.1 | 1635-1645 |

| O=C- | - | 1715-1725 |

| Si-O-C | - | 1080-1100 |

| O-CH₂- (ethoxy) | 3.6 - 3.8 | - |

| -CH₃ (ethoxy) | 1.1 - 1.2 | - |

Safety Considerations

The synthesis of 3-(Ethoxydimethylsilyl)propyl methacrylate involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Ethoxydimethylsilane: This reagent is flammable and can react with moisture to release flammable hydrogen gas. It is also a skin and eye irritant.

-

Karstedt's Catalyst: This platinum-based catalyst is flammable and may cause skin, eye, and respiratory irritation.[4]

-

Allyl Methacrylate: This monomer is a combustible liquid and can cause skin and respiratory irritation. It is also a lachrymator.

-

General Precautions: The reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.[4] Care should be taken to avoid contact with moisture.

Applications in Research and Development

3-(Ethoxydimethylsilyl)propyl methacrylate is a valuable tool in various fields:

-

Composite Materials: It enhances the adhesion between inorganic fillers and organic polymer matrices, leading to materials with improved mechanical properties.

-

Adhesives and Sealants: It promotes adhesion to a variety of substrates, improving the bonding strength and durability of adhesives and sealants.

-

Coatings: It can be incorporated into coatings to improve their adhesion to surfaces and enhance their resistance to weathering and chemicals.

-

Biomaterials: In the biomedical field, it can be used to modify the surfaces of implants and other medical devices to improve their biocompatibility and integration with biological tissues.

Conclusion

The synthesis of 3-(Ethoxydimethylsilyl)propyl methacrylate via platinum-catalyzed hydrosilylation is a well-established and efficient method. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are paramount for the successful and safe production of this important silane coupling agent. Its versatile properties make it an indispensable component in the development of advanced materials across a wide range of scientific and industrial applications.

References

- Biosynth. (2022, April 24).

-

PubMed. (2022, July 12). Si-H Surface Groups Inhibit Methacrylic Polymerization: Thermal Hydrosilylation of Allyl Methacrylate with Silicon Nanoparticles. Retrieved from [Link]

- Sigma-Aldrich. (2025, November 6).

-

ResearchGate. (n.d.). Influence of experimental parameters on the side reactions of hydrosilylation of allyl polyethers studied by a fractional factorial design. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. Retrieved from [Link]

- Gelest, Inc. (2017, January 30). Safety Data Sheet: TRIS(DIMETHYLSILOXY)ETHOXYSILANE, tech-95.

-

Scirp.org. (n.d.). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Retrieved from [Link]

-

PubChem. (n.d.). 3-(ethoxydimethylsilyl)propyl methacrylate (stabilized with bht). Retrieved from [Link]

-

PubChem. (n.d.). 3-(Ethoxydimethylsilyl)propyl Methacrylate (stabilized with BHT). Retrieved from [Link]

- CymitQuimica. (2024, January 24).

- Sigma-Aldrich. (n.d.). 3-(Trimethoxysilyl)propyl methacrylate (M6514)

-

SpectraBase. (n.d.). Trimethoxysilyl propyl methacrylate. Retrieved from [Link]

-

Semantic Scholar. (2018, October 2). Influence of experimental parameters on the side reactions of hydrosilylation of allyl polyethers studied by a fractional factorial design. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trimethoxysilyl)propyl methacrylate. Retrieved from [Link]

- ResearchGate. (n.d.). 29 Si NMR (59.6 MHz, DMSO-d 6 , 300 K) spectra of (a) [OAS-POSS-NH 3.... Retrieved from https://www.researchgate.net/figure/Si-NMR-596-MHz-DMSO-d-6-300-K-spectra-of-a-OAS-POSS-NH-3-CF-3-SO-3-b_fig2_322668503

-

PubChem. (n.d.). 3-(Dimethoxymethylsilyl)propyl methacrylate. Retrieved from [Link]

- Supplier Website. (2025, October 25). 3-(Ethoxydimethylsilyl)propyl Methacrylate: Your Premier Supplier for Enhanced Polymer Performance.Ethoxydimethylsilyl)propyl Methacrylate: Your Premier Supplier for Enhanced Polymer Performance*.

Sources

3-(Ethoxydimethylsilyl)propyl methacrylate CAS number

An In-depth Technical Guide to 3-(Ethoxydimethylsilyl)propyl Methacrylate

CAS Number: 13731-98-1

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 3-(Ethoxydimethylsilyl)propyl methacrylate. It delves into its fundamental properties, mechanisms of action, and diverse applications, with a focus on providing practical, field-proven insights.

Core Chemical Identity and Properties

3-(Ethoxydimethylsilyl)propyl methacrylate is a bifunctional organosilane that possesses both a polymerizable methacrylate group and a hydrolyzable ethoxysilyl group. This unique structure allows it to act as a molecular bridge between organic and inorganic materials, making it a valuable component in a wide array of applications.

Synonyms: (3-Methacryloyloxy)propyldimethylethoxysilane, Methacrylic Acid 3-(Ethoxydimethylsilyl)propyl Ester.[1]

Caption: Chemical Structure of 3-(Ethoxydimethylsilyl)propyl methacrylate.

Physicochemical Data

The key properties of this compound are summarized below, providing a baseline for its handling, storage, and application.

| Property | Value | Source(s) |

| CAS Number | 13731-98-1 | [2][3] |

| Molecular Formula | C₁₁H₂₂O₃Si | [2][4][5] |

| Molecular Weight | 230.38 g/mol | [2] |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Purity (by GC) | >95.0% | |

| Flash Point | 92 °C | |

| Specific Gravity (20/20) | 0.94 | |

| Sensitivities | Moisture and Heat Sensitive | [1] |

The Bifunctional Mechanism of Action

The utility of 3-(Ethoxydimethylsilyl)propyl methacrylate stems from its dual reactivity. Understanding this is crucial for its effective application as a coupling agent and adhesion promoter.

-

Methacrylate Group: This functional group is readily available for free-radical polymerization. It can copolymerize with a wide range of organic monomers such as acrylates, styrenes, and vinyls to form a stable organic polymer backbone.[6][7]

-

Ethoxydimethylsilyl Group: This silicon-containing group is the key to forming a durable bond with inorganic substrates. It undergoes a two-step process of hydrolysis and condensation.

Caption: Dual functionality of the silane coupling agent.

Hydrolysis and Condensation Pathway

The transformation of the ethoxysilyl group into a stable covalent bond with a substrate is a pH-sensitive process.

-

Hydrolysis: In the presence of water, the ethoxy group (-O-CH₂CH₃) hydrolyzes to form a reactive silanol group (-Si-OH). This reaction is catalyzed by both acids and bases and is slowest at a neutral pH.[8][9]

-

Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (like glass, silica, or metal oxides), forming stable siloxane (Si-O-Substrate) bonds. Alternatively, they can self-condense with other silanol groups to form siloxane (Si-O-Si) oligomers. The condensation rate is at its minimum around pH 4, which allows for a more controlled surface treatment.[8][9]

Controlling the pH is therefore critical. For many surface treatment applications, the solution is often adjusted to a slightly acidic pH (e.g., pH 4-5) to allow for efficient hydrolysis while slowing the self-condensation, maximizing the opportunity for the silane to bond to the substrate.[8][10]

Applications in Drug Development and Materials Science

The ability to link organic polymers to inorganic surfaces makes this compound invaluable in several high-technology fields.

Advanced Polymer Composites

In materials science, the primary application is as a coupling agent. When incorporated into composites, it dramatically improves the interfacial adhesion between an inorganic filler (e.g., glass fibers, silica nanoparticles) and an organic polymer matrix. This enhanced adhesion leads to materials with superior mechanical properties, such as increased tensile strength and modulus, as well as improved resistance to moisture and chemical attack.[6][10][11]

Biomedical and Drug Delivery Systems

The biocompatibility of both methacrylate-based polymers and silane-modified surfaces has led to significant interest in biomedical applications.

-

Dental Composites: It is used to treat inorganic filler particles before they are mixed with a polymerizable resin. This ensures the filler is chemically bonded to the polymer matrix, resulting in a durable and wear-resistant dental restorative material.[6]

-

Drug Delivery: Methacrylate copolymers are widely used to create drug delivery systems such as transdermal patches, films, and nanoparticles.[12][13] 3-(Ethoxydimethylsilyl)propyl methacrylate can be incorporated into these systems to modify the surface of drug-carrying nanoparticles or to create hybrid organic-inorganic hydrogels for controlled drug release.[14] The silane functionality can be used to graft these polymer systems onto silica-based carriers.

-

Tissue Engineering: It can be used as a linker molecule to create hybrid scaffolds, combining the mechanical properties of silicates with the biocompatibility of polymers for tissue regeneration applications.[6]

Coatings, Adhesives, and Sealants

As an adhesion promoter, it is added to coatings, adhesives, and sealants to improve their bond strength to inorganic substrates like glass and metal.[11] This results in more durable and weather-resistant products.

Experimental Protocols and Safe Handling

Safety and Handling Synopsis

As a reactive chemical, proper handling is essential. The following is a summary of key safety information; always consult the full Safety Data Sheet (SDS) before use.[2][15]

-

Hazards:

-

Precautions:

-

Storage:

Experimental Protocol: Surface Treatment of Glass Substrates

This protocol provides a general workflow for modifying a glass surface to improve adhesion for subsequent polymer coatings.

Caption: Workflow for surface modification of a glass substrate.

Methodology:

-

Substrate Cleaning: Thoroughly clean glass slides with a strong detergent, rinse extensively with deionized water, and dry completely in an oven. A pristine surface is critical for uniform silanization.

-

Silane Solution Preparation: Prepare a 1-2% (v/v) solution of 3-(Ethoxydimethylsilyl)propyl methacrylate in an ethanol/water mixture (e.g., 95:5 v/v). Stir the solution and adjust the pH to approximately 4.5 using a dilute solution of acetic acid. Allow the solution to stir for 5-15 minutes to facilitate partial hydrolysis.[10][16]

-

Application: Immerse the clean, dry glass slides into the silane solution for 2-5 minutes. Gentle agitation can ensure uniform coverage.

-

Rinsing: Remove the slides from the solution and rinse them with pure ethanol to wash away excess, unreacted silane.

-

Curing: Allow the slides to air dry. For a more robust and durable bond, cure the coated slides in an oven at 110-120°C for 10-15 minutes. This step promotes the condensation reaction, forming covalent bonds with the glass surface.

Conceptual Protocol: Free-Radical Copolymerization

This outlines the general steps for synthesizing a copolymer, for instance, with Methyl Methacrylate (MMA).

-

Reaction Setup: In a reaction vessel, dissolve the desired molar ratio of 3-(Ethoxydimethylsilyl)propyl methacrylate and the comonomer (e.g., MMA) in a suitable solvent like toluene or benzene.

-

Initiator Addition: Add a free-radical initiator, such as Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN), typically at a concentration of 0.1-1 mol% relative to the total monomers.[7]

-

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.[7]

-

Polymerization: Heat the mixture to the appropriate temperature (e.g., 60-80°C, depending on the initiator) and maintain it for several hours with continuous stirring.

-

Isolation: Cool the reaction mixture and precipitate the resulting copolymer by pouring the solution into a non-solvent, such as methanol.

-

Purification: Filter the precipitated polymer and dry it under vacuum to a constant weight to remove residual solvent and unreacted monomers.

Analytical Characterization

Confirming the identity, purity, and reaction success involving 3-(Ethoxydimethylsilyl)propyl methacrylate relies on standard analytical techniques.

-

Gas Chromatography (GC): The primary method for assessing the purity of the monomer.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the chemical structure and observing reactions. Key characteristic peaks include C=O stretching (ester) around 1720 cm⁻¹, C=C stretching (vinyl) around 1640 cm⁻¹, and Si-O-C stretching around 1050-1100 cm⁻¹.[10][17] The disappearance of the C=C peak indicates successful polymerization, while changes in the Si-O-C region can indicate hydrolysis and condensation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation. ¹H NMR can be used to identify protons on the vinyl group, the propyl chain, the ethoxy group, and the methyl groups.[18]

Conclusion

3-(Ethoxydimethylsilyl)propyl methacrylate, identified by CAS number 13731-98-1 , is a highly versatile and powerful molecule for scientists and engineers. Its bifunctional nature, enabling both organic polymerization and inorganic surface bonding, provides a robust platform for the creation of advanced hybrid materials. From enhancing the mechanical integrity of polymer composites to designing sophisticated drug delivery systems and durable coatings, a thorough understanding of its chemistry and handling is fundamental to leveraging its full potential in research and development.

References

-

3-(Ethoxydimethylsilyl)propyl Methacrylate (stabilized with BHT). PubChem, National Center for Biotechnology Information. [Link]

-

3-(Dimethoxymethylsilyl)propyl methacrylate. PubChem, National Center for Biotechnology Information. [Link]

-

3-(ethoxydimethylsilyl)propyl methacrylate (stabilized with bht). PubChemLite. [Link]

-

Tham, W. L., et al. (2019). Influence of 3-(Trimethoxysilyl) Propyl Methacrylate Coupling Agent Treatment of Olive Pomace Flour Reinforced Polystyrene Composites. International Journal of Engineering and Technology Innovation, 9(4), 373-383. [Link]

- Hydrolysis-resistant silicone compounds.

-

Mohammed, A. H., et al. (2016). SYNTHESIS AND MONOMER REACTIVITY RATIOS OF [3-(TRIMETHOXYSILYL) PROPYL METHACRYLATE/N- VINYL PYRROLIDONE] COPOLYMER. International Journal of Chemical Sciences, 14(4), 2279-2292. [Link]

-

Landry, C. J. T., et al. (1993). In situ polymerization of tetraethoxysilane in poly(methyl methacrylate): morphology and dynamic mechanical properties. Polymer, 34(12), 2496-2504. [Link]

-

Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. ResearchGate. [Link]

-

CAS 13731-98-1 3-(Ethoxydimethylsilyl)propyl Methacrylate (stabilized with BHT). American Custom Chemicals Corporation. [Link]

-

Maciejewska, M., & Ratusz, M. (2022). Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation. Materials, 15(19), 6809. [Link]

-

Cilurzo, F., et al. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Expert Opinion on Drug Delivery, 11(4), 585-601. [Link]

-

Synthesis, Characterization and Biomedical Applications of p(HEMA-co-APTMACI) Hydrogels Crosslinked with Modified Silica Nanoparticles. Biointerface Research in Applied Chemistry, 12(3), 3664-3680. [Link]

-

Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. ResearchGate. [Link]

-

The Effect of 3-(Trimethoxysilyl) Propyl Methacrylate on the Mechanical, Thermal, and Morphological Properties of Poly(methyl methacrylate)/Hydroxyapatite Composites. ResearchGate. [Link]

-

Synthesis of Ethylene Glycol Dimethacrylate-Methyl Methacrylate Copolymers, Determination of their Reactivity Ratios, and a Study of Dopant and Temperature Effects on their Conductivities. MDPI. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. aksci.com [aksci.com]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. 3-(Ethoxydimethylsilyl)propyl Methacrylate (stabilized with BHT) | C11H22O3Si | CID 2759528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-(ethoxydimethylsilyl)propyl methacrylate (stabilized with bht) (C11H22O3Si) [pubchemlite.lcsb.uni.lu]

- 6. 3-(三甲氧基甲硅基)甲基丙烯酸丙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. tsijournals.com [tsijournals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. iieta.org [iieta.org]

- 11. nbinno.com [nbinno.com]

- 12. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. louisville.edu [louisville.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-(Ethoxydimethylsilyl)propyl Methacrylate: Properties, Reactions, and Applications

This guide provides a comprehensive technical overview of 3-(Ethoxydimethylsilyl)propyl methacrylate, a versatile organosilane compound pivotal in advanced materials science. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the core physical and chemical properties, reaction mechanisms, and practical applications of this unique molecule, offering field-proven insights into its utilization.

Executive Summary

3-(Ethoxydimethylsilyl)propyl methacrylate is a bifunctional molecule that bridges the worlds of organic and inorganic chemistry. Its methacrylate group offers a reactive site for free-radical polymerization, enabling its incorporation into a wide array of polymer backbones. Concurrently, the ethoxydimethylsilyl group provides a latent capacity for hydrolysis and condensation, forming robust siloxane bonds (Si-O-Si). This dual reactivity is the cornerstone of its utility as a premier coupling agent, adhesion promoter, and surface modifier in a multitude of high-performance applications, from dental composites to industrial coatings. Understanding the intricate interplay of its chemical functionalities is paramount to harnessing its full potential.

Core Physicochemical Properties

The physical characteristics of 3-(Ethoxydimethylsilyl)propyl methacrylate are fundamental to its handling, processing, and performance in various applications. A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O₃Si | [1] |

| Molecular Weight | 230.38 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 60 °C at 8 mmHg | [2] |

| Density | 0.857 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.429 | [2] |

| Flash Point | 57.8 °C (136.0 °F) - closed cup | |

| Solubility | Soluble in alcohols, ethers, and other common organic solvents. Reacts with water. | [3] |

| Purity | >95.0% (GC) | [4] |

The Chemistry of Functionality: A Dual-Pronged Reactivity

The remarkable versatility of 3-(Ethoxydimethylsilyl)propyl methacrylate stems from its two distinct reactive moieties: the methacrylate group and the ethoxysilyl group. The strategic application of this compound hinges on the controlled and selective reaction of these functional groups.

The Silane Moiety: Hydrolysis and Condensation

The ethoxydimethylsilyl group is the anchor that facilitates bonding to inorganic substrates and the formation of a durable siloxane network. This transformation occurs via a two-step process: hydrolysis followed by condensation.

In the presence of water, the ethoxy group (-OCH₂CH₃) attached to the silicon atom undergoes hydrolysis to form a silanol group (-OH) and ethanol. This reaction is catalyzed by both acids and bases.[5]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxygen atom of the ethoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion directly attacks the silicon atom, leading to the displacement of the ethoxide ion.

The rate of hydrolysis is significantly influenced by pH, with the slowest rate observed at a neutral pH of 7.0.[5]

The newly formed silanol groups are reactive and can condense with other silanol groups to form stable siloxane bonds (Si-O-Si), releasing water in the process. This condensation can occur between molecules of 3-(Ethoxydimethylsilyl)propyl methacrylate, leading to the formation of oligomeric or polymeric structures, or with hydroxyl groups present on the surface of inorganic substrates like glass, silica, and metal oxides. The rate of condensation is also pH-dependent, with the slowest rate occurring at a pH of approximately 4.0.[5]

Caption: Hydrolysis and condensation of 3-(Ethoxydimethylsilyl)propyl methacrylate.

The Methacrylate Moiety: Free-Radical Polymerization

The methacrylate group is a classic monomer for free-radical polymerization, a chain reaction involving initiation, propagation, and termination steps.[6]

-

Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition or photolysis. These radicals then react with the carbon-carbon double bond of the methacrylate group.

-

Propagation: The newly formed radical adds to another methacrylate monomer, propagating the polymer chain.

-

Termination: The growing polymer chains are terminated through combination or disproportionation reactions.

This polymerization allows for the covalent incorporation of the silane into organic polymer matrices, such as those based on acrylates and methacrylates.

Caption: Free-radical polymerization of the methacrylate group.

Field-Proven Applications: From Dental Restoration to Advanced Coatings

The dual functionality of 3-(Ethoxydimethylsilyl)propyl methacrylate underpins its use in a variety of technologically demanding fields.

Dental Composites

In restorative dentistry, this silane is a critical component of resin-based composites.[7] It is used to treat the surface of inorganic fillers, such as silica and glass, before their incorporation into the methacrylate-based resin matrix. The ethoxysilyl group hydrolyzes and condenses to form covalent bonds with the hydroxyl groups on the filler surface, while the methacrylate group copolymerizes with the dental resin monomers during the curing process. This creates a robust interfacial bond between the filler and the matrix, leading to enhanced mechanical properties, such as strength and durability, of the final restoration.[7][8]

Adhesives and Sealants

As an adhesion promoter, 3-(Ethoxydimethylsilyl)propyl methacrylate improves the bond between organic adhesives and sealants and inorganic substrates like metals, glass, and ceramics. When applied as a primer to the inorganic surface, the silane moiety bonds to the substrate, while the methacrylate group can react with the adhesive or sealant, creating a durable covalent link across the interface.

Coatings

In the coatings industry, it is used to improve the adhesion of paints and coatings to various surfaces. It also enhances the cross-linking density of the coating, leading to improved resistance to moisture, chemicals, and weathering.

Surface Modification

The ability of 3-(Ethoxydimethylsilyl)propyl methacrylate to form a durable, covalently bonded layer on surfaces makes it an excellent choice for surface modification.[9][10][11] This can be used to alter the surface properties of materials, such as increasing hydrophobicity or providing reactive sites for further chemical modification.

Experimental Protocol: Surface Modification of Glass Substrates

This protocol provides a step-by-step methodology for the surface modification of glass slides with 3-(Ethoxydimethylsilyl)propyl methacrylate to introduce a reactive methacrylate functionality.

Materials and Equipment

-

3-(Ethoxydimethylsilyl)propyl methacrylate

-

Ethanol (95%)

-

Deionized water

-

Acetic acid (glacial)

-

Glass microscope slides

-

Beakers

-

Magnetic stirrer and stir bar

-

Drying oven

-

Nitrogen or argon gas source (optional)

Procedure

-

Cleaning of Substrates: Thoroughly clean the glass slides by sonicating in a solution of detergent and deionized water, followed by rinsing with copious amounts of deionized water and then ethanol. Dry the slides in an oven at 110 °C for at least 1 hour.

-

Preparation of the Silane Solution: In a clean, dry beaker, prepare a 2% (v/v) solution of 3-(Ethoxydimethylsilyl)propyl methacrylate in 95% ethanol. For example, add 2 mL of the silane to 98 mL of 95% ethanol.

-

Hydrolysis of the Silane: While stirring the solution, add deionized water to achieve a final water concentration of 5% (v/v). Adjust the pH of the solution to approximately 4.5-5.5 with a few drops of glacial acetic acid. Allow the solution to stir for at least 1 hour to facilitate the hydrolysis of the ethoxy groups.

-

Surface Treatment: Immerse the cleaned and dried glass slides in the hydrolyzed silane solution for 2-5 minutes.

-

Rinsing: Remove the slides from the silane solution and rinse them thoroughly with fresh ethanol to remove any excess, unreacted silane.

-

Curing: Dry the coated slides in an oven at 110 °C for 10-15 minutes to promote the condensation of the silanol groups with the hydroxyl groups on the glass surface and to form a stable siloxane network.

-

Storage: Store the modified slides in a clean, dry environment, preferably under an inert atmosphere, until further use.

Sources

- 1. PubChemLite - 3-(ethoxydimethylsilyl)propyl methacrylate (stabilized with bht) (C11H22O3Si) [pubchemlite.lcsb.uni.lu]

- 2. 3-AMINOPROPYLDIMETHYLETHOXYSILANE | 18306-79-1 [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 3-(Ethoxydimethylsilyl)propyl Methacrylate | 13731-98-1 | TCI AMERICA [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Incorporation of bacterial inhibitor into resin composite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijbmc.org [ijbmc.org]

- 9. Photocatalyzed surface modification of poly(dimethylsiloxane) with polysaccharides and assay of their protein adsorption and cytocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A surface treatment method for improving the attachment of PDMS: acoustofluidics as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]

The Hydrolysis of Ethoxy Silanes: A Mechanistic Guide for Scientists and Drug Development Professionals

Introduction: The Pivotal Role of Silane Hydrolysis

Ethoxy silanes are indispensable molecular precursors in a vast array of scientific and industrial applications, from the synthesis of advanced biomaterials and drug delivery systems to the surface modification of medical devices and chromatography media.[1] The efficacy of these applications hinges on a fundamental chemical transformation: the hydrolysis of ethoxy groups (Si-OC₂H₅) to form reactive silanol groups (Si-OH).[2] This initial step is the gateway to subsequent condensation reactions that build stable siloxane networks (Si-O-Si), enabling the formation of gels, coatings, and functionalized surfaces.[2][3]

This in-depth technical guide provides a comprehensive exploration of the core mechanisms governing ethoxy silane hydrolysis. Moving beyond a mere procedural outline, this document elucidates the underlying principles of acid and base catalysis, dissects the critical factors influencing reaction kinetics, and offers practical insights for researchers in materials science and drug development. A thorough understanding of these mechanisms is paramount for controlling the structure and properties of the resulting materials, ensuring reproducibility, and ultimately, achieving desired functional outcomes.[4]

The Core Reactions: Hydrolysis and Condensation

The transformation of ethoxy silanes into a stable siloxane network is a two-stage process:

-

Hydrolysis: The cleavage of the silicon-oxygen bond in the ethoxy group by water, leading to the formation of a silanol group and ethanol as a byproduct.[5] This is a stepwise reaction, with each of the alkoxy groups being sequentially replaced by a hydroxyl group.[3]

Si(OC₂H₅)₄ + H₂O → (HO)Si(OC₂H₅)₃ + C₂H₅OH

-

Condensation: The subsequent reaction between silanol groups, or between a silanol and an ethoxy group, to form a siloxane bond. This process can occur via two pathways: water condensation or alcohol condensation.[4]

Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O[6] Alcohol Condensation: ≡Si-OH + C₂H₅O-Si≡ → ≡Si-O-Si≡ + C₂H₅OH[6]

The rates of these two fundamental reactions are highly dependent on the chemical environment, particularly the pH, which dictates the catalytic pathway.[7]

Catalytic Mechanisms of Ethoxy Silane Hydrolysis

The hydrolysis of ethoxy silanes in neutral water is exceedingly slow.[8] Therefore, acid or base catalysts are almost always employed to achieve practical reaction rates.[4] The choice of catalyst not only accelerates hydrolysis but also profoundly influences the rate of condensation and the structure of the resulting polysiloxane network.[3]

Acid-Catalyzed Hydrolysis

Under acidic conditions (typically pH < 4), the hydrolysis reaction is significantly accelerated.[9] The mechanism proceeds via the protonation of an ethoxy oxygen, which renders the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water.[4][9]

Mechanism Steps:

-

Protonation: An ethoxy group is rapidly and reversibly protonated by a hydronium ion (H₃O⁺).[3][10]

-

Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom.[11]

-

Deprotonation and Alcohol Elimination: The intermediate species eliminates a protonated ethanol molecule, which then deprotonates to form ethanol, regenerating the acid catalyst.

This pathway generally leads to a faster rate of hydrolysis compared to condensation.[12] This differential in rates under acidic conditions favors the formation of more linear, less branched polymer structures.[13]

Caption: Acid-Catalyzed Hydrolysis Pathway.

Base-Catalyzed Hydrolysis

In basic media (typically pH > 7), the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[6][9] This forms a pentacoordinate silicon intermediate, which then rearranges to expel an ethoxide ion (⁻OC₂H₅).[6]

Mechanism Steps:

-

Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom, forming a negatively charged, pentacoordinate transition state.[14]

-

Ethoxide Elimination: The intermediate expels an ethoxide anion as a leaving group.

-

Protonation: The ethoxide ion rapidly abstracts a proton from a water molecule to form ethanol, regenerating the hydroxide catalyst.

Under basic conditions, the condensation reaction is significantly faster than hydrolysis, particularly once silanol groups are formed.[9] This is because the silanol groups are deprotonated to form highly reactive silanolate anions (Si-O⁻), which are potent nucleophiles. This kinetic profile promotes the formation of highly branched, cross-linked, and often particulate structures (e.g., colloidal silica).[4]

Caption: Base-Catalyzed Hydrolysis Pathway.

Critical Factors Influencing Hydrolysis Kinetics

Precise control over the hydrolysis process requires a nuanced understanding of the various factors that influence its rate and outcome.[9]

| Factor | Effect on Hydrolysis Rate | Mechanistic Rationale & Field Insights |

| pH | Minimum rate at pH ≈ 7; rapid acceleration in acidic and basic conditions.[7][8] | At neutral pH, the concentrations of H₃O⁺ and OH⁻ are minimal, resulting in a very slow reaction. Acid and base catalysis provide alternative, lower-energy reaction pathways as described above.[15] The choice of pH is the primary tool for controlling the balance between hydrolysis and condensation rates.[12][16] |

| Steric Hindrance | Rate decreases with increasing size of the alkoxy group (e.g., methoxy > ethoxy > propoxy).[3][10] | Larger alkoxy groups sterically hinder the approach of the nucleophile (water or OH⁻) to the silicon center, increasing the activation energy of the transition state.[11] For this reason, methoxy silanes hydrolyze 6-10 times faster than their ethoxy counterparts.[3] |

| Water:Silane Ratio | Increasing water concentration generally increases the hydrolysis rate.[15] | As a reactant, a higher concentration of water increases the probability of successful collisions with silane molecules, driving the reaction forward according to Le Chatelier's principle.[15] However, the solubility of the silane in the aqueous phase is often a limiting factor.[17] |

| Solvent | Co-solvents (e.g., ethanol, methanol) are often required for miscibility.[17] The solvent's nature (polarity, hydrogen bonding) affects the rate.[18] | Co-solvents like ethanol can homogenize the silane/water mixture but may also participate in the reverse reaction (esterification), potentially slowing the net hydrolysis rate.[8][17] Solvents capable of hydrogen bonding can stabilize transition states and influence reaction kinetics.[1] |

| Temperature | Rate increases with temperature.[7] | The hydrolysis reaction, like most chemical reactions, follows the Arrhenius law, where higher temperatures provide more kinetic energy to overcome the activation energy barrier.[7] |

| Silane Structure | Electron-withdrawing groups on the silicon atom can increase the hydrolysis rate. | Groups that pull electron density away from the silicon atom increase its electrophilicity, making it a more favorable target for nucleophilic attack. |

Experimental Protocol: Monitoring Hydrolysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the kinetics of silane hydrolysis and condensation in situ.[19] ²⁹Si NMR is particularly informative as it can distinguish between the starting alkoxysilane, various hydrolyzed intermediates (e.g., Si(OR)₃(OH)), and condensed siloxane species.[20][21]

Objective: To monitor the acid-catalyzed hydrolysis of tetraethoxysilane (TEOS) over time.

Materials:

-

Tetraethoxysilane (TEOS)

-

Ethanol (as co-solvent)

-

Deionized water (or D₂O for ¹H NMR)

-

Hydrochloric acid (HCl) as a catalyst

-

NMR spectrometer and tubes

Procedure:

-

Solution Preparation: Prepare a stock solution of the desired solvent mixture (e.g., an 80:20 w/w ethanol/water mixture).[22]

-

pH Adjustment: Adjust the pH of the solvent mixture to the target acidic value (e.g., pH 4) using a dilute HCl solution.[22]

-

Reaction Initiation: In a clean, dry vial, add a known quantity of TEOS to the pH-adjusted solvent. The molar ratio of TEOS:water:ethanol and catalyst concentration should be carefully controlled and recorded (e.g., a 1:20:30 molar ratio of TEOS:water:ethanol).[19]

-

NMR Sample Preparation: Immediately after mixing, transfer an aliquot of the reaction mixture to an NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire ²⁹Si NMR spectra at regular time intervals (e.g., every 15 minutes for the initial phase, then hourly).[22]

-

Data Analysis: Integrate the peaks corresponding to the unreacted TEOS and the various hydrolyzed and condensed silicon species. Plot the concentration of each species as a function of time to determine the reaction kinetics.[19]

Self-Validation: This protocol incorporates self-validation by ensuring consistent starting concentrations and controlled temperature. The reproducibility of the kinetic profiles across replicate experiments will confirm the validity of the methodology. The use of an internal standard in the NMR sample can further enhance quantitative accuracy.

Conclusion: From Mechanism to Application

The hydrolysis of ethoxy silanes is a foundational process in modern materials science and drug development. A deep understanding of the competing acid- and base-catalyzed mechanisms, coupled with precise control over key reaction parameters, empowers researchers to tailor the structure and functionality of silica-based materials. By moving from a "black box" approach to a mechanistically informed methodology, scientists can optimize the formation of siloxane networks for applications demanding high performance and reproducibility, from controlled-release drug formulations to robust biocompatible coatings.

References

-

Kinetics of the acid-catalyzed hydrolysis of tetraethoxysilane (TEOS) by 29Si NMR spectroscopy and mathematical modeling. (2018). Journal of Sol-Gel Science and Technology. [Link]

-

Effects of solvent on TEOS hydrolysis kinetics and silica particle size under basic conditions. (n.d.). Semantic Scholar. [Link]

-

Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc.[Link]

-

The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2012). Taylor & Francis Online. [Link]

-

Production of Silica Gels: Alkoxide Method. (n.d.). Aerogel.org. [Link]

-

A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). PubMed Central. [Link]

-

Adsorption of silane onto cellulose fibers. II. The effect of pH on silane hydrolysis, condensation, and adsorption behavior. (2005). ResearchGate. [Link]

-

Sol–gel process. (n.d.). Wikipedia. [Link]

-

Effects of solvent on TEOS hydrolysis kinetics and silica particle size under basic conditions. (n.d.). Springer. [Link]

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2019). Polymers. [Link]

-

Relative rates of hydrolysis of hydrolyzable groups of silanes... (n.d.). ResearchGate. [Link]

-

“Traditional” Sol–Gel: The Chemistry of Alkoxides. (n.d.). ResearchGate. [Link]

-

Part One Sol–Gel Chemistry and Methods. (n.d.). Wiley-VCH. [Link]

-

Kinetics of the acid-catalyzed hydrolysis of tetraethoxysilane (TEOS) by 29Si NMR spectroscopy and mathematical modeling. (2018). Semantic Scholar. [Link]

-

HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (1988). Journal of Non-Crystalline Solids. [Link]

-

Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. (n.d.). Semantic Scholar. [Link]

-

Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. (2012). ResearchGate. [Link]

-

Sol-gel processing of silica. (n.d.). ResearchGate. [Link]

-

Hydrolysis of Silanes. (n.d.). Scribd. [Link]

-

What are the factors that affect the hydrolysis reaction rate of silane coupling agents?. (n.d.). Co-Formula. [Link]

-

What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents?. (n.d.). Shin-Etsu Silicone. [Link]

-

A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). MDPI. [Link]

-

Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. (1987). Semantic Scholar. [Link]

-

Hydrolysis and condensation of silanes in aqueous solutions. (n.d.). ResearchGate. [Link]

-

Kinetics of alkoxysilanes hydrolysis: An empirical approach. (n.d.). OUCI. [Link]

Sources

- 1. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. gelest.com [gelest.com]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. Sol–gel process - Wikipedia [en.wikipedia.org]

- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. scribd.com [scribd.com]

- 15. xinyachemical.com [xinyachemical.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Effects of solvent on TEOS hydrolysis kinetics and silica particle size under basic conditions | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

reactivity of 3-(Ethoxydimethylsilyl)propyl methacrylate with hydroxyl groups

An In-Depth Technical Guide to the Surface Modification of Hydroxylated Substrates using 3-(Ethoxydimethylsilyl)propyl Methacrylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the reactivity of 3-(Ethoxydimethylsilyl)propyl methacrylate, a bifunctional organosilane crucial for surface modification and bioconjugation. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical mechanisms, kinetic influences, and validation strategies. We will dissect the hydrolysis and condensation reactions that govern the covalent attachment to hydroxylated surfaces, detail field-proven experimental workflows, and present a comparative analysis of essential characterization techniques. The objective is to equip the reader with the foundational knowledge required to expertly control and validate the surface functionalization process, ensuring reproducibility and stability in applications ranging from biosensors to advanced drug delivery systems.

Introduction: The Molecular Bridge

3-(Ethoxydimethylsilyl)propyl methacrylate (EDSPM) is a versatile coupling agent prized for its dual-functional nature. At one end of the molecule, a hydrolyzable ethoxysilane group provides a mechanism for covalently bonding to inorganic substrates rich in hydroxyl groups (-OH), such as glass, silica, and metal oxides.[1] At the other end, a polymerizable methacrylate group serves as an anchor point for subsequent organic chemistry, most commonly free-radical polymerization.[2][3] This unique structure allows EDSPM to act as a molecular bridge, creating a robust interface between inorganic and organic materials.[4]

For professionals in drug development and the life sciences, mastering the application of this silane is critical for:

-

Immobilizing biomolecules: Covalently attaching proteins, antibodies, or nucleic acids to biosensor surfaces.

-

Fabricating microfluidic devices: Modifying the surface properties of channels to control flow, reduce non-specific binding, and attach capture agents.[5]

-

Developing drug delivery vehicles: Functionalizing nanoparticles (e.g., silica nanoparticles) to improve stability, control drug release, and add targeting ligands.

-

Improving cell culture substrates: Creating surfaces that promote cell adhesion and growth for tissue engineering applications.[6]

This guide will focus on the first, and most critical, aspect of its use: the reaction of the silane moiety with surface hydroxyl groups to form a stable, functionalized layer.

The Core Reaction Mechanism: A Two-Step Process

The covalent attachment of EDSPM to a hydroxylated surface is not a single reaction but a sequential process involving hydrolysis followed by condensation.[7] The efficiency and quality of the final monolayer are dictated by the careful control of each step.

Step 1: Hydrolysis - Activation of the Ethoxysilane

The ethoxy group (-OC₂H₅) attached to the silicon atom is relatively stable. For the silane to become reactive towards the surface, this group must first be hydrolyzed in the presence of water to form a highly reactive silanol group (-Si-OH).[8][9]

≡Si-OC₂H₅ + H₂O ⇌ ≡Si-OH + C₂H₅OH (Silane + Water ⇌ Silanol + Ethanol)

This reaction is a reversible equilibrium that can be catalyzed by either acid or base.[9]

-

Acid Catalysis: Under acidic conditions (typically pH 4-5), the oxygen of the ethoxy group is protonated, making it a better leaving group and accelerating the nucleophilic attack by water.[8][10] Acidic conditions also tend to slow the subsequent condensation step, allowing for a more controlled reaction.[10]

-

Base Catalysis: In alkaline media, the reaction proceeds via nucleophilic attack of a hydroxide ion on the silicon atom.[8] This method generally leads to faster hydrolysis and condensation rates.[9]

Step 2: Condensation - Covalent Bond Formation

Once the reactive silanol intermediate is formed, it can undergo a condensation reaction with a hydroxyl group on the substrate surface, forming a stable covalent siloxane (Si-O-Substrate) bond and releasing a molecule of water.[2][7]

≡Si-OH + HO-Substrate → ≡Si-O-Substrate + H₂O (Silanol + Surface Hydroxyl → Covalent Bond + Water)

Simultaneously, the silanol intermediates can also react with each other (self-condensation), forming siloxane bridges (Si-O-Si).[8] For a mono-alkoxy silane like EDSPM, this self-condensation is limited and does not lead to the dense, cross-linked networks seen with tri-alkoxy silanes (e.g., 3-(Trimethoxysilyl)propyl methacrylate).[11] This structural difference is critical: EDSPM is ideal for forming well-defined monolayers, whereas tri-alkoxy silanes tend to form thicker, more complex polymeric layers.

Caption: The two-step reaction mechanism of EDSPM with a hydroxylated surface.

Kinetics and Influencing Factors

The success of a silanization procedure hinges on the precise control of several environmental and chemical factors. Understanding their impact allows for the optimization of layer quality, density, and stability.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Impact on Final Layer Quality |

| pH | Minimum rate near pH 7; increases in acidic or basic conditions.[12] | Minimum rate near pH 4; increases significantly in basic conditions.[12] | Acidic conditions (pH 4-5) are often preferred as they promote hydrolysis while moderating condensation, allowing for more ordered monolayer formation.[6][10] |

| Water Concentration | Rate is dependent on water availability. Insufficient water leads to incomplete hydrolysis. | Requires removal of water byproduct to drive the reaction forward. | A small, controlled amount of water is essential. Typically achieved by using aqueous solvent mixtures (e.g., 95% ethanol/5% water).[6] |

| Solvent | Polar, protic solvents (e.g., ethanol, methanol) can participate in hydrogen bonding and facilitate the reaction.[13] | The choice of solvent affects silane solubility and aggregation in solution.[13] | Anhydrous solvents are used for vapor-phase deposition to minimize self-condensation in solution, leading to more uniform layers.[14] |

| Temperature | Rate increases with temperature, following Arrhenius kinetics.[13] | Rate increases with temperature, aiding in the removal of water/alcohol byproducts during curing. | Room temperature is sufficient for the reaction, but a post-deposition baking step (curing) at elevated temperatures (e.g., 110°C) is crucial for forming stable covalent bonds.[15][16] |

| Silane Concentration | Higher concentration can increase the rate but also promotes aggregation. | Higher surface concentration of silanols can increase the rate of surface bonding. | Low concentrations (~1-2% v/v) are typically used to prevent the formation of thick, physisorbed multilayers.[17] |

Experimental Workflow for Surface Silanization

A reproducible silanization process is a self-validating system. Each step is designed to ensure the success of the next, from achieving a pristine, reactive surface to forming a stable, covalently bound monolayer.

Caption: A typical experimental workflow for surface modification with EDSPM.

Substrate Preparation: The Critical First Step

The goal of this step is to remove organic contaminants and to generate a high density of surface hydroxyl groups. The choice of method depends on the substrate material.

Protocol for Glass or Silicon Substrates:

-

Degreasing: Sonicate the substrate in a sequence of solvents such as acetone, then isopropanol, for 15-20 minutes each to remove organic residues.[15]

-

Rinsing: Rinse thoroughly with deionized (DI) water.

-

Oxidation/Hydroxylation: Activate the surface using one of the following methods:

-

(Option A - Piranha Solution - Use with Extreme Caution): Immerse substrates in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). The reaction is highly exothermic. Leave for 30-60 minutes.

-

(Option B - Plasma Treatment): Place substrates in an oxygen or argon plasma cleaner for 5-10 minutes. This is a highly effective and safer alternative to piranha solution.[15]

-

(Option C - Base Bath): Immerse in a solution of NaOH or NH₄OH/H₂O₂.[16][17]

-

-

Final Rinse: Rinse copiously with DI water and dry under a stream of inert gas (N₂ or Ar).

-

Immediate Use: The activated surface is highly energetic and prone to contamination. It should be used immediately for the silanization step.

Silanization Protocol: A Step-by-Step Guide (Liquid Phase)

This protocol describes a common method for depositing EDSPM from a solution.

-

Prepare Silane Solution: In a fume hood, prepare a 2% (v/v) solution of EDSPM in a 95:5 (v/v) mixture of ethanol and water.

-

Adjust pH (Optional but Recommended): Add a small amount of acetic acid to the solution to adjust the pH to approximately 4.5.[6] Stir the solution for 5-15 minutes to allow for pre-hydrolysis of the silane.[18]

-

Immersion: Fully immerse the clean, dry substrates into the silane solution. Ensure all surfaces are in contact with the liquid.

-

Reaction Time: Allow the reaction to proceed for 30-60 minutes at room temperature.[17]

-

Rinsing: Remove the substrates from the silane solution and rinse them sequentially with fresh ethanol to remove any excess, unreacted silane.[6]

-

Drying: Dry the substrates under a stream of nitrogen or argon.

Post-Treatment Curing

Curing is a critical final step to drive the condensation reaction to completion, forming stable covalent bonds and removing residual water and solvent.

-

Baking: Place the rinsed and dried substrates in an oven at 110-120°C for at least one hour.[15][16]

-

Cooling: Allow the substrates to cool to room temperature before storage or further use. Store in a desiccator to prevent rehydration of the surface.

Characterization and Validation of the Modified Surface

No surface modification is complete without rigorous validation. A multi-technique approach is recommended to build a complete picture of the resulting layer.

| Technique | Principle | Information Obtained | Advantages & Limitations |